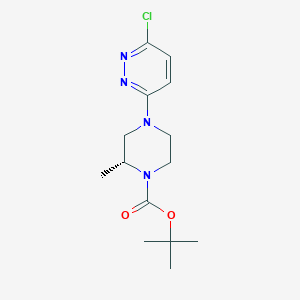
3-アミノ-5-メトキシ安息香酸エチル
概要
説明
Molecular Structure Analysis
The molecular structure of Ethyl 3-amino-5-methoxybenzoate consists of 10 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms. The exact 3D structure is not available in the sources I found.Physical And Chemical Properties Analysis
Ethyl 3-amino-5-methoxybenzoate has a molecular weight of 195.21500 g/mol . Unfortunately, the available sources do not provide further information on its physical and chemical properties .科学的研究の応用
薬理学: 抗菌剤および抗がん剤
3-アミノ-5-メトキシ安息香酸エチルは、特に抗菌剤および抗がん剤としての薬理学における可能性について検討されてきました。 これは、インビトロで有意な抗菌および抗真菌活性を示す化合物を合成する際のプレカーサーとして役立ちます . さらに、この化合物の誘導体は、特にヒト肺癌細胞株に対して、抗癌研究で有望な結果を示しています .
有機合成: ヘテロ環式化合物の中間体
有機化学において、3-アミノ-5-メトキシ安息香酸エチルは、さまざまなヘテロ環式化合物の合成の中間体として使用されます。 これらの化合物は、多様な生物活性を持つ医薬品を開発するために不可欠です .
材料科学: ポリマーおよび樹脂の合成
この化合物は、材料科学において、ポリマーおよび樹脂の合成にも関与しています。 その化学構造により、より大きな分子フレームワークに組み込むことができ、工業用途向けの特定の特性を持つ新しい材料を作成するために使用できます .
分析化学: クロマトグラフィーおよび分光法
分析化学において、3-アミノ-5-メトキシ安息香酸エチルは、クロマトグラフィーおよび分光法において、標準物質または参照化合物として使用されます。 その明確な構造と特性により、機器の校正と分析方法の検証に適しています .
生化学研究: 酵素阻害研究
この化合物は、生化学研究においても重要であり、酵素阻害研究で使用されています。 これは、酵素と潜在的な阻害剤の相互作用を理解するのに役立ち、これは創薬と開発に不可欠です .
環境用途: 分解研究
3-アミノ-5-メトキシ安息香酸エチルの環境用途には、その挙動と生態系への影響を理解するための分解研究が含まれます。 この分野の研究は、より良い廃棄物管理の実践と環境保全の取り組みにつながる可能性があります .
医薬品化学: 創薬と発見
医薬品化学において、これは創薬と発見のための貴重なビルディングブロックです。 そのアミンとエステルの官能基は、化学修飾のための汎用性の高いハンドルであり、新規の治療薬の作成につながります .
化学教育: 有機合成の指導
最後に、3-アミノ-5-メトキシ安息香酸エチルは、化学教育、特に有機合成の指導に使用されます。 その反応と変換は、学生がさまざまな有機化学の原理を学ぶための実用的な文脈を提供します .
作用機序
Safety and Hazards
特性
IUPAC Name |
ethyl 3-amino-5-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-3-14-10(12)7-4-8(11)6-9(5-7)13-2/h4-6H,3,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZABNGFENJWHKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50729239 | |
| Record name | Ethyl 3-amino-5-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50729239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
915403-19-9 | |
| Record name | Ethyl 3-amino-5-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50729239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Amino-1-[4-(4-amino-3-methylquinolinium-1-yl)-butyl]-2-methylquinolinium dichloride](/img/structure/B1396808.png)

![1-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}propan-2-ol dihydrochloride](/img/structure/B1396811.png)





![1-[(2-Chloropyridin-4-yl)methyl]piperazine](/img/structure/B1396825.png)



